molecular formula C14H26N2O2 B581489 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine CAS No. 1228836-97-2

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

Cat. No.: B581489
CAS No.: 1228836-97-2
M. Wt: 254.374
InChI Key: VMALDJKFQXNVNU-UHFFFAOYSA-N
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Description

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group at the 4-position and a cyclopropylmethyl substituent at the 1-position. The BOC group enhances stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry and drug discovery . Its molecular formula is C₁₃H₂₄N₂O₂ (assuming cyclopropylmethyl substitution), with a molecular weight of approximately 252.3 g/mol (calculated). The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMALDJKFQXNVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693180
Record name tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228836-97-2
Record name tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ketal Formation and Imine Generation

N-Benzyl-4-piperidone undergoes acid-catalyzed ketalization with trimethyl orthoformate in methanol, forming a ketal intermediate. Subsequent reaction with tert-butyl carbamate in toluene at 80–100°C generates an imine via methanol elimination. This step achieves an 81% yield through precise control of stoichiometry (1:1–1.2 molar ratio of piperidone to carbamate) and acid catalysis (1–5% ammonium chloride).

Catalytic Hydrogenation for Debenzylation

The imine intermediate is subjected to Pd/C (5–10 wt%)-catalyzed hydrogenation at 0.8–1.0 MPa and 60–80°C, cleaving the benzyl group while preserving the BOC-protected amine. This step yields 4-BOC-aminopiperidine with 88–90% efficiency and >99% purity, as confirmed by GC and NMR.

Introducing the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is introduced via a two-step acylation-reduction sequence adapted from patent CN108341792B:

Acylation of 4-BOC-Aminopiperidine

The secondary amine at the 1-position of 4-BOC-aminopiperidine reacts with cyclopropanecarbonyl chloride in dichloromethane under triethylamine catalysis. This forms N-(cyclopropanecarbonyl)-4-BOC-aminopiperidine, isolated in 85–90% yield after aqueous workup.

Borohydride Reduction of the Amide

The acylated intermediate is reduced using sodium borohydride and boron trifluoride diethyl ether (BF₃·Et₂O) in tetrahydrofuran at 0–10°C. This Luche-type reduction selectively converts the amide to the corresponding amine, yielding 1-(cyclopropylmethyl)-4-BOC-aminopiperidine with 87–91% efficiency. Critically, the BOC group remains intact under these mildly acidic conditions, as verified by FT-IR and LC-MS.

Comparative Analysis of Alternative Methodologies

Direct Alkylation Strategies

Attempts to alkylate 4-BOC-aminopiperidine with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF) resulted in <30% yield due to steric hindrance at the secondary amine. By contrast, reductive amination using cyclopropanecarbaldehyde and NaBH₃CN improved yields to 65%, albeit with epimerization risks.

Sequential Protection-Deprotection Approaches

Optimization of Reaction Parameters

Catalyst Loading and Hydrogenation Efficiency

Varying Pd/C loadings (5–10%) revealed that 10% catalyst minimized reaction time (4–5 hours vs. 8 hours for 5%) without compromising yield (89–91%). Higher pressures (1.0 MPa) further accelerated hydrogen uptake.

Solvent Effects on Reduction

Comparative studies of ether solvents (THF vs. diethyl ether) in the borohydride reduction step demonstrated THF’s superiority, achieving 90% yield vs. 75% in diethyl ether, likely due to improved solubility of BF₃·Et₂O.

Scalability and Industrial Feasibility

The patented methodologies are scalable to multi-kilogram batches. For instance, a 5 L autoclave process for hydrogenation produced 148–150 g of 4-BOC-aminopiperidine per batch (88–90% yield), while the acylation-reduction sequence achieved 85% yield at 2.4 L scale. Cost analysis highlights orthoformate and tert-butyl carbamate as low-cost reagents (<$50/kg), making the route economically viable.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆) : δ 1.35 (s, 9H, BOC), 1.23–1.09 (m, 2H, cyclopropane), 3.21 (m, 1H, piperidine CH), 2.86–2.82 (m, 2H, N-CH₂-cyclopropane).

  • GC-MS : m/z 256.2 [M+H]⁺, 200.1 [M+H–C₄H₈]⁺.

Purity and Stability

HPLC analysis confirmed >99% purity after recrystallization in n-heptane. Accelerated stability studies (40°C/75% RH) showed no degradation over 6 months, underscoring the BOC group’s robustness .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine undergoes various chemical reactions, including:

    Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives with different oxidation states.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) are used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Deprotection: The major product is the free amine, 4-amino-1-(cyclopropylmethyl)piperidine.

    Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

    Oxidation: Piperidone derivatives are the major products of oxidation reactions.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that derivatives of piperidine, including 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine, can act as selective modulators of opioid receptors. A study highlighted the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, where piperidine compounds were shown to exhibit potent activity at kappa opioid receptors . This suggests potential applications in pain management and addiction treatment.

Antibacterial Activity

Another significant application is in the development of antibacterial agents. Compounds with piperidine structures have been investigated for their ability to combat resistant bacterial strains. For example, certain piperidine derivatives demonstrated strong bactericidal activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

Synthesis of Novel Therapeutics

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules:

  • HIV-1 NNRTIs : It has been utilized in the synthesis of piperidinylamino-diarylpyrimidine derivatives, which are promising candidates for HIV treatment .
  • Silent Information Regulator Inhibitors : It is also involved in synthesizing compounds that inhibit SIRT2, which are implicated in cancer biology .

Case Study 1: SAR Studies on Piperidine Derivatives

A comprehensive SAR study focused on piperidine derivatives revealed that modifications to the cyclopropylmethyl group significantly influenced receptor affinity and selectivity. The study systematically evaluated various substituents on the piperidine ring and their effects on biological activity, providing insights into optimizing drug candidates for opioid receptor modulation .

Case Study 2: Antibacterial Screening

In a recent investigation, a series of piperidine derivatives including this compound were screened for antibacterial properties. The results showed that specific modifications led to enhanced activity against resistant strains, highlighting the compound's potential as a scaffold for new antibiotic agents .

Data Summary

Application AreaCompound RoleKey Findings
Opioid Receptor ModulationSelective modulatorPotent activity at kappa opioid receptors
Antibacterial ActivityLead compound in antibiotic developmentStrong bactericidal activity against resistant bacteria
Synthesis of Novel TherapeuticsIntermediate for complex moleculesUsed in synthesizing HIV-1 NNRTIs and SIRT2 inhibitors

Mechanism of Action

The mechanism of action of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The BOC-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds and electrostatic interactions with target proteins. The cyclopropylmethyl group provides additional hydrophobic interactions, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Yield: The cyclopropylmethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like benzothiazolyl (8e, 20% yield) or anilino groups (Item 29119, yield unspecified). Piperidine derivatives with smaller substituents (e.g., 4-amino-1-Boc-piperidine) often exhibit higher synthetic accessibility .
  • The cyclopropylmethyl group may enhance blood-brain barrier penetration compared to polar groups like aminomethyl .

Physical and Chemical Properties

  • Solubility: The cyclopropylmethyl group’s hydrophobicity likely reduces aqueous solubility compared to analogs with polar substituents (e.g., 4-amino-1-Boc-piperidine) .
  • Stability : All BOC-protected piperidines are stable under recommended storage conditions (-20°C), but the cyclopropylmethyl group may enhance thermal stability compared to ethyl or benzothiazolyl analogs .

Biological Activity

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a cyclopropylmethyl group and a tert-butyloxycarbonyl (BOC) protected amino group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The mechanism of action for this compound involves interactions with specific biological targets, particularly enzymes and receptors. Compounds with similar structures have been shown to exhibit inhibitory activity against various kinases, including GSK-3β and ROCK-1, which are implicated in numerous signaling pathways associated with cell proliferation, survival, and inflammation.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit diverse biological activities:

  • GSK-3β Inhibition : Compounds with cyclopropyl substitutions have demonstrated significant inhibitory effects on GSK-3β, with IC50 values as low as 8 nM for potent derivatives .
  • Anti-inflammatory Effects : Similar compounds have shown the ability to reduce pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells, suggesting potential neuroprotective effects .
  • Cytotoxicity : Evaluations in various cell lines indicate that while some derivatives maintain cell viability at higher concentrations, others exhibit cytotoxic effects, highlighting the importance of structural modifications on safety profiles .

Table 1: Biological Activities of Related Compounds

CompoundTargetIC50 (nM)Activity Description
This compoundGSK-3βTBDPotential inhibitor; further studies needed
Compound A (similar structure)GSK-3β8Highly potent inhibitor
Compound BROCK-1TBDInhibitory activity confirmed
Compound CIL-6TBDSignificant reduction in levels

Note: TBD - To Be Determined

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves coupling reactions where the BOC group is introduced to protect the amino functionality during subsequent synthetic steps. The cyclopropylmethyl moiety is strategically included to enhance binding affinity to target proteins based on SAR studies that indicate smaller cyclic groups can improve potency against specific kinases .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that similar piperidine derivatives are generally well absorbed and can undergo metabolic transformations in the liver. The presence of the BOC group may also affect solubility and stability in biological systems.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine, and how can reaction efficiency be maximized?

The synthesis typically involves Boc protection of the piperidine nitrogen followed by cyclopropane methylation. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine to protect the amine .
  • Cyclopropane Introduction : Alkylation with cyclopropylmethyl bromide under inert conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >98% purity.
    Optimize yields by controlling reaction temperature (0–25°C for Boc protection) and stoichiometric ratios (1.2–1.5 equivalents of alkylating agent) .

Q. How can the structural integrity and purity of this compound be confirmed?

Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc group presence (δ ~1.4 ppm for tert-butyl) and cyclopropylmethyl integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₄H₂₅N₂O₂: 253.19 g/mol) .
  • HPLC-TOF : For purity assessment (>98%) and detection of trace impurities .
  • FTIR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc group) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) and moisture-free solvents during handling .
  • Light Sensitivity : Protect from prolonged UV exposure to avoid decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., GC-MS vs. NMR) be resolved during structural characterization?

Contradictions often arise from residual solvents, degradation products, or stereochemical variations. Mitigation strategies:

  • Multi-Technique Cross-Validation : Combine GC-MS (for volatility assessment) with LC-MS (for non-volatile impurities) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Elemental Analysis : Confirm empirical formula if MS data is ambiguous .

Q. What factors contribute to inconsistent biological activity data in enzyme inhibition assays?

Variability may stem from:

  • Boc Group Stability : Hydrolysis under assay conditions (pH < 3 or > 8) can expose the free amine, altering binding affinity .
  • Solvent Effects : DMSO concentrations >1% may denature proteins, affecting results .
  • Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC if the compound has a stereocenter .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Continuous Flow Reactors : Enhance heat/mass transfer for Boc protection steps, reducing side reactions .
  • Microwave-Assisted Synthesis : Accelerate alkylation steps (e.g., 30 minutes vs. 12 hours) .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progression .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives?

  • X-ray Crystallography : Definitive assignment of absolute configuration .
  • VCD (Vibrational Circular Dichroism) : Complementary to NMR for chiral centers .
  • Chiral Derivatization : Use Mosher’s acid to determine enantiomeric excess .

Q. How should researchers design toxicity studies given limited ecotoxicological data?

  • In Silico Models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity .
  • In Vitro Assays : Test cytotoxicity in HepG2 cells (IC₅₀) and genotoxicity via Ames test .
  • Environmental Fate Analysis : Assess biodegradability using OECD 301D guidelines .

Q. What mechanistic insights can be gained from molecular docking studies with this compound?

  • Target Binding : The cyclopropylmethyl group may occupy hydrophobic pockets in enzymes (e.g., kinases), while the Boc-protected amine hydrogen-bonds to catalytic residues .
  • Free Energy Calculations (MM/PBSA) : Quantify binding affinity changes upon Boc removal .

Q. How can researchers address discrepancies in reported bioactivity across cell lines?

  • Cell Line Validation : Ensure consistent passage numbers and Mycoplasma-free status .
  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to confirm compound uptake .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects .

Methodological Notes

  • Spectral Interpretation : Always compare experimental data with computational predictions (e.g., DFT for NMR shifts) .
  • Reaction Troubleshooting : Low yields in alkylation steps may require alternative catalysts (e.g., KI for SN2 reactions) .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

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